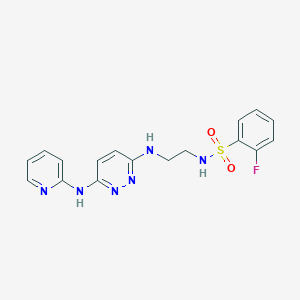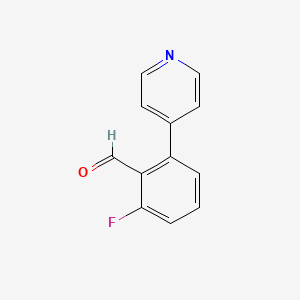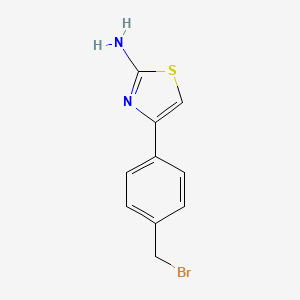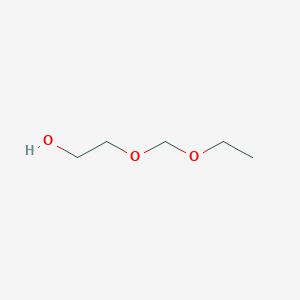![molecular formula C24H20ClF3N2O3S B14134807 N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1219389-85-1](/img/structure/B14134807.png)
N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide: is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethylphenyl group, and an isoquinolinecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chlorobenzylamine with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with isoquinolinecarboxylic acid derivatives under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethylphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles under anhydrous conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its unique structure may offer advantages in terms of selectivity and potency .
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable for the synthesis of a wide range of products .
Mécanisme D'action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparaison Avec Des Composés Similaires
- N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolinecarboxamide
- N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(methyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide
- N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(fluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide
Uniqueness: N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide stands out due to the presence of both chlorophenyl and trifluoromethylphenyl groups. These groups confer unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound particularly valuable for applications requiring high selectivity and potency .
Propriétés
Numéro CAS |
1219389-85-1 |
|---|---|
Formule moléculaire |
C24H20ClF3N2O3S |
Poids moléculaire |
508.9 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H20ClF3N2O3S/c25-20-9-5-16(6-10-20)14-29-23(31)22-13-17-3-1-2-4-18(17)15-30(22)34(32,33)21-11-7-19(8-12-21)24(26,27)28/h1-12,22H,13-15H2,(H,29,31) |
Clé InChI |
IFDSVVRQWAJFHI-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14134732.png)
![18-(2-Hydroxyethyl)-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14134740.png)

![4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B14134753.png)

![Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B14134759.png)

![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)

![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14134810.png)
